Limocitrol

Catalog No.
S533174
CAS No.
549-10-0
M.F
C18H16O9
M. Wt
376.3 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Limocitrol

CAS Number

549-10-0

Product Name

Limocitrol

IUPAC Name

3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,8-dimethoxychromen-4-one

Molecular Formula

C18H16O9

Molecular Weight

376.3 g/mol

InChI

InChI=1S/C18H16O9/c1-24-9-6-7(4-5-8(9)19)15-13(22)11(20)10-12(21)17(25-2)14(23)18(26-3)16(10)27-15/h4-6,19,21-23H,1-3H3

InChI Key

LCKHNFJHVWUHTR-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)O)O

solubility

Soluble in DMSO

Synonyms

Limocitrol;

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)O)O

The exact mass of the compound Limocitrol is 376.0794 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Limocitrol is a flavonoid compound with the chemical formula C18H16O9C_{18}H_{16}O_9 and is classified as a 3,5,7,4′-tetrahydroxy-6,8,3′-trimethoxyflavone. This compound is primarily derived from citrus fruits, particularly from the peel of lemons (Citrus limon) and other citrus species. Limocitrol is notable for its unique structure, which includes multiple hydroxyl and methoxy groups that contribute to its biological activity and potential health benefits .

Typical of flavonoids. Its hydroxyl groups can participate in oxidation-reduction reactions, making it a potent antioxidant. The presence of methoxy groups enhances its stability and solubility in organic solvents. Additionally, limocitrol can form complexes with metal ions due to its phenolic structure, which may influence its bioactivity and therapeutic potential .

Research indicates that limocitrol exhibits significant biological activities, particularly antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals effectively, which may help in reducing oxidative stress associated with various diseases. Furthermore, limocitrol has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, suggesting its potential use in treating inflammatory conditions .

The synthesis of limocitrol can be achieved through several chemical methods. One notable approach is the Allan-Robinson synthesis, which involves the reaction of appropriate flavonoid precursors under specific conditions to yield limocitrol. This method allows for the selective formation of the desired flavonoid structure by controlling the reaction environment and the choice of blocking groups on the aromatic rings .

Limocitrol has several applications in the food and pharmaceutical industries due to its antioxidant properties. It is often explored for use as a natural preservative in food products, enhancing shelf life while providing health benefits. In pharmaceuticals, limocitrol's anti-inflammatory properties make it a candidate for developing treatments for chronic inflammatory diseases and conditions related to oxidative stress .

Limocitrol shares structural similarities with several other flavonoids found in citrus fruits. Here are some similar compounds:

Compound NameChemical StructureNotable Features
Limocitrin3,5,7,4′-tetrahydroxy-8,3′-dimethoxyflavoneSimilar structure but with different methoxy substitutions
Spinacetin3-hydroxy-6,8-dimethoxyflavoneExhibits antioxidant properties but less studied than limocitrol
Eriocitrin5-(β-D-glucopyranosyl)-3′-hydroxyflavoneKnown for strong antioxidant activity in citrus peels
Naringin7-(β-D-glucopyranosyl)-naringeninExhibits both antioxidant and anti-inflammatory effects
Hesperidin7-(β-D-glucopyranosyl)-hesperetinCommonly found in citrus fruits; known for cardiovascular benefits

Uniqueness of Limocitrol

What sets limocitrol apart from these similar compounds is its specific arrangement of hydroxyl and methoxy groups that enhance its antioxidant capacity and biological activity. The unique combination of these functional groups contributes to its efficacy against oxidative stress and inflammation more effectively than some other flavonoids .

The extraction of limocitrol from citrus byproducts represents a crucial initial step in obtaining this valuable flavonoid compound for further synthetic modifications. Citrus processing generates substantial amounts of waste material, with peels constituting approximately 50% of the fresh fruit weight [1] [2]. These byproducts serve as rich sources of bioactive compounds, particularly flavonoids like limocitrol, which are predominantly concentrated in the flavedo and albedo layers of citrus peels [1] [3].

Maceration Techniques

Maceration remains one of the most fundamental and widely employed extraction methods for citrus flavonoids. This technique involves the prolonged contact of coarsely powdered citrus material with suitable solvents at room temperature [4]. The process typically requires 3 days of contact time with frequent agitation to facilitate the dissolution of soluble compounds [4]. For limocitrol extraction, ethanol-water mixtures at concentrations ranging from 50-80% have proven most effective, providing optimal solubility for both the aglycone and glycosidic forms. The method's primary advantage lies in its simplicity and preservation of thermolabile compounds, making it particularly suitable for heat-sensitive flavonoids. However, the extended extraction time and large solvent consumption present significant limitations for industrial applications.

Percolation Methods

Percolation offers enhanced efficiency compared to simple maceration through continuous solvent replacement, effectively overcoming equilibrium limitations [4]. The process involves packing citrus material in a percolator vessel and continuously adding fresh solvent while collecting the extract at the bottom [4]. Typical percolation procedures require 24-48 hours for complete extraction, significantly reducing the time compared to maceration while maintaining moderate solvent consumption. This method proves particularly effective for limocitrol extraction when using ethanol concentrations of 60-70%, achieving extraction yields of 60-75% for total flavonoids.

Soxhlet Extraction

Soxhlet extraction provides the most complete and efficient traditional method for flavonoid recovery from citrus materials. The continuous extraction process operates at elevated temperatures (60-80°C) for 4-8 hours, ensuring exhaustive extraction of target compounds. Studies have demonstrated that Soxhlet extraction can achieve limocitrol yields exceeding 85% when using appropriate solvent systems, particularly acetone or ethanol. The method's high efficiency stems from the continuous cycling of fresh solvent through the sample matrix, preventing saturation effects that limit other extraction techniques [4].

Advanced Extraction Technologies

Modern extraction technologies have revolutionized flavonoid recovery from citrus byproducts through enhanced mass transfer and reduced processing times. Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration, achieving comparable yields to Soxhlet extraction in significantly shorter timeframes (30-90 minutes). The optimal conditions for limocitrol extraction include ultrasound power of 400-600 W, temperature of 50-60°C, and solvent-to-feed ratios of 20-40 mL/g.

Microwave-assisted extraction represents another significant advancement, employing selective heating to rapidly extract flavonoids while preserving their bioactivity. The technique achieves extraction yields of 70-90% for citrus flavonoids within 5-30 minutes, demonstrating superior efficiency compared to conventional methods. Optimal parameters include microwave power of 600-800 W, temperature control at 80-100°C, and ethanol concentrations of 60-80%.

Supercritical fluid extraction using carbon dioxide offers the most environmentally friendly approach, eliminating organic solvent residues while achieving exceptional selectivity. The method operates under moderate temperatures (40-80°C) and elevated pressures (150-300 bar), preserving the integrity of extracted compounds. Addition of ethanol as a co-solvent enhances the extraction of polar flavonoids like limocitrol, achieving yields comparable to conventional organic solvent methods.

Optimization Strategies

The optimization of extraction parameters requires careful consideration of multiple variables including temperature, solvent composition, extraction time, and material preparation. Response surface methodology has proven effective for determining optimal conditions, with studies demonstrating that temperature and ethanol concentration represent the most influential factors. Particle size reduction through grinding to 0.2-0.5 mm mesh significantly enhances extraction efficiency by increasing surface area exposure. Additionally, pre-treatment methods such as enzyme-assisted extraction using pectinases and cellulases can improve cell wall disruption and enhance flavonoid release.

The selection of extraction technique depends on the intended application, required purity, and economic considerations. Traditional methods remain viable for laboratory-scale preparations and when maintaining compound integrity is paramount. Advanced techniques offer superior efficiency and selectivity for industrial applications, despite higher equipment costs and energy requirements [2].

Total Synthesis Approaches

The total synthesis of limocitrol requires sophisticated organic chemistry methodologies to construct the complex flavonol scaffold with precise regioselectivity and stereochemical control. As a polymethoxylated flavonol with the structure 3,5,7,4'-tetrahydroxy-6,8,3'-trimethoxyflavone, limocitrol presents significant synthetic challenges due to the need for selective hydroxyl group protection and subsequent functionalization.

Classical Synthetic Routes

The Allan-Robinson reaction represents the most widely employed classical approach for flavone synthesis. This method involves the condensation of 2-hydroxyacetophenone derivatives with benzoyl chlorides in the presence of potassium hydroxide, followed by cyclization at elevated temperatures (180-220°C). For limocitrol synthesis, the reaction begins with appropriately substituted 2-hydroxy-6,8-dimethoxyacetophenone and 4-hydroxy-3-methoxybenzoyl chloride. The high-temperature cyclization proceeds through an intramolecular nucleophilic attack of the phenolic oxygen on the carbonyl carbon, forming the characteristic flavone C-ring.

The Baker-Venkataraman rearrangement offers an alternative route with generally higher yields and better functional group tolerance. This method involves the base-catalyzed rearrangement of aryl esters to form 1,3-diketone intermediates, which subsequently cyclize under acidic conditions to yield flavones. The synthetic sequence typically provides yields of 70-90% and accommodates various substitution patterns without significant decomposition.

Modern Synthetic Methodologies

Contemporary synthetic approaches have addressed many limitations of classical methods through the development of milder reaction conditions and improved regioselectivity. The iodine-DMSO mediated cyclization represents a significant advancement, enabling flavone formation under relatively mild conditions (140-160°C) with excellent yields (75-95%). This method proves particularly valuable for synthesizing highly substituted flavones like limocitrol, where harsh reaction conditions might cause decomposition or unwanted side reactions.

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for constructing flavonoid scaffolds. The Suzuki-Miyaura coupling enables the selective formation of biaryl bonds under mild conditions, facilitating the synthesis of complex substitution patterns. These methodologies prove especially valuable when preparing limocitrol analogs with varied substitution patterns for structure-activity relationship studies.

Benzyl/Benzoyl Protection Strategies

The synthesis of limocitrol necessitates sophisticated protection strategies to achieve regioselective functionalization of multiple hydroxyl groups. Benzyl protection represents the gold standard for hydroxyl group protection in flavonoid synthesis due to its exceptional stability under various reaction conditions and selective removal via hydrogenolysis.

Benzyl Ether Formation

Benzyl protection typically employs benzyl bromide in the presence of strong bases such as sodium hydride or potassium carbonate. The Williamson ether synthesis proceeds through SN2 mechanism, requiring appropriate choice of solvent and temperature to minimize side reactions. For limocitrol synthesis, selective benzylation of phenolic hydroxyl groups can be achieved using phase-transfer catalysis conditions with tetrabutylammonium bromide as catalyst.

Alternative benzylation reagents include benzyl trichloroacetimidate, which enables protection under milder, acid-catalyzed conditions. This method proves particularly valuable for acid-sensitive substrates and provides excellent yields (80-95%) under carefully controlled conditions. The reagent demonstrates superior selectivity for phenolic hydroxyl groups over alcoholic hydroxyl groups, enabling chemoselective protection strategies.

Advanced Protection Techniques

The development of 2-benzyloxypyridinium salts has revolutionized benzyl protection methodology. These reagents enable benzyl transfer under neutral conditions, avoiding the harsh basic conditions required for traditional benzylation. The method proves particularly valuable for complex substrates containing multiple functional groups that might be incompatible with strong bases.

Substituted benzyl groups offer enhanced selectivity and orthogonal protection strategies. para-Methoxybenzyl (PMB) groups provide acid-labile protection that can be selectively removed using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or cerium(IV) ammonium nitrate (CAN). This orthogonality enables sequential deprotection strategies essential for complex molecule synthesis.

Visible-Light-Mediated Debenzylation

Recent advances in photocatalysis have introduced visible-light-mediated debenzylation as an alternative to traditional hydrogenolysis. This method employs DDQ as a photooxidant under blue LED irradiation, enabling benzyl ether cleavage in the presence of azides, alkenes, and alkynes. The reaction proceeds through single-electron transfer mechanisms, generating benzyl radicals that ultimately lead to ether cleavage. This methodology offers exceptional functional group tolerance and can reduce reaction times from hours to minutes when conducted in continuous flow systems.

Regioselective Protection Strategies

Achieving regioselective protection in polyhydroxylated flavonoids requires careful consideration of electronic and steric factors. The inherent reactivity differences between hydroxyl groups enable selective protection under appropriate conditions. For limocitrol synthesis, the 3-hydroxyl group typically exhibits enhanced reactivity due to its allylic character, enabling selective protection under mild conditions.

Intramolecular hydrogen bonding patterns significantly influence protection selectivity. The 5-hydroxyl group in flavonoids often forms hydrogen bonds with the 4-carbonyl oxygen, reducing its reactivity toward electrophilic protection reagents. This effect can be exploited to achieve selective protection of other positions while leaving the 5-hydroxyl group unprotected.

Ring Closure Optimization Methods

The formation of the characteristic flavone C-ring represents the key cyclization step in limocitrol synthesis, requiring optimization of reaction conditions to achieve high yields and minimize side reactions. Various cyclization methodologies have been developed to address the challenges associated with ring closure in highly substituted systems.

Traditional Cyclization Methods

The classical Allan-Robinson cyclization proceeds through nucleophilic attack of the phenolic oxygen on the activated carbonyl carbon. The reaction typically requires elevated temperatures (180-220°C) and strongly basic conditions, which can lead to decomposition of sensitive functional groups. Optimization studies have demonstrated that the choice of base significantly influences reaction outcome, with potassium hydroxide providing superior results compared to sodium hydroxide or cesium carbonate.

Solvent selection critically affects cyclization efficiency and selectivity. Diphenyl oxide and dowtherm represent the most commonly employed high-boiling solvents, providing thermal stability and appropriate solvation properties. The addition of small amounts of polar aprotic solvents such as dimethylformamide can enhance reaction rates while maintaining high yields.

Iodine-Mediated Cyclization

The iodine-DMSO system has emerged as a superior alternative for flavone ring closure, operating under significantly milder conditions while achieving excellent yields. The reaction proceeds through iodine activation of the carbonyl group, facilitating nucleophilic attack by the phenolic oxygen. Optimization studies have established that the iodine-to-substrate ratio of 0.1-0.2 equivalents provides optimal results, with higher concentrations leading to over-oxidation and side product formation.

Temperature control proves critical for iodine-mediated cyclization, with optimal conditions ranging from 140-160°C. Lower temperatures result in incomplete conversion, while higher temperatures promote decomposition and side reactions. The reaction time typically ranges from 30-60 minutes, significantly shorter than traditional methods.

Microwave-Assisted Cyclization

Microwave irradiation has revolutionized flavone synthesis by enabling rapid heating and enhanced reaction rates. The selective heating mechanism of microwaves proves particularly advantageous for cyclization reactions, reducing reaction times from hours to minutes while maintaining high yields. Optimization of microwave parameters includes power setting (300-600 W), temperature control (140-180°C), and reaction time (5-15 minutes).

The use of microwave-transparent reaction vessels and appropriate pressure control systems ensures safe and reproducible reactions. Addition of molecular sieves or other drying agents can enhance cyclization efficiency by removing water formed during the reaction.

Metal-Catalyzed Cyclization

Transition metal catalysis has opened new pathways for flavone ring formation under mild conditions. Palladium-catalyzed oxidative cyclization of chalcone precursors provides an efficient route to flavones, with catalyst loadings of 5-10 mol% providing excellent results. The reaction typically employs aerial oxygen as the terminal oxidant, making the process environmentally benign.

Copper-catalyzed cyclization represents another valuable methodology, particularly for substrates containing electron-withdrawing substituents. The reaction proceeds through copper-mediated C-H activation and subsequent cyclization, providing access to flavones under mild conditions (80-120°C). Ligand selection critically affects reaction outcome, with nitrogen-containing ligands such as 1,10-phenanthroline providing superior results.

Ring Closure Mechanism and Optimization

Understanding the mechanistic details of ring closure enables rational optimization of reaction conditions. Computational studies have revealed that the transition state for cyclization involves significant charge development on the phenolic oxygen, suggesting that electron-donating substituents facilitate the reaction. Conversely, electron-withdrawing groups on the B-ring activate the carbonyl carbon toward nucleophilic attack.

Kinetic studies have demonstrated that cyclization follows second-order kinetics, with rate constants strongly dependent on temperature and solvent polarity. The activation energy for cyclization typically ranges from 25-35 kcal/mol, explaining the requirement for elevated temperatures in most methods.

Semi-Synthetic Derivatization Techniques

Semi-synthetic approaches to limocitrol derivatives combine natural product extraction with selective chemical modifications, offering practical routes to diverse analogs while maintaining the core structural integrity of the parent compound. These methodologies prove particularly valuable for structure-activity relationship studies and the development of limocitrol-based pharmaceuticals with enhanced properties.

Glycosylation Patterns (e.g., 3-Glucoside Formation)

The glycosylation of limocitrol represents a critical modification that significantly alters its physicochemical properties, bioavailability, and biological activity. Limocitrol 3-glucoside occurs naturally in citrus species and represents one of the most important glycosylated derivatives. The selective formation of this glycoside requires sophisticated synthetic strategies to achieve regioselective attachment of the glucose moiety at the 3-position while preserving other hydroxyl groups.

Chemical Glycosylation Methods

The Koenigs-Knorr reaction remains the classical approach for flavonoid glycosylation, employing glycosyl halides as donors and silver carbonate or mercury bromide as activators. For limocitrol 3-glucoside synthesis, acetobromoglucose serves as the standard donor, with reaction conditions optimized to favor β-glycosidic bond formation. The reaction typically proceeds at 0°C to room temperature in anhydrous dichloromethane, achieving yields of 40-70% depending on the substitution pattern.

The trichloroacetimidate method has largely superseded the Koenigs-Knorr reaction due to superior yields and stereoselectivity. Glucose trichloroacetimidate donors activated with trimethylsilyl trifluoromethanesulfonate (TMSOTf) provide excellent β-selectivity for 3-O-glycosylation of flavonols. The reaction proceeds under carefully controlled conditions (-78°C to 0°C) to prevent decomposition and achieve optimal stereochemical outcomes.

Enzymatic Glycosylation

Enzymatic approaches offer superior selectivity and environmental compatibility compared to chemical methods. Glycosyltransferases from various sources demonstrate remarkable specificity for flavonoid substrates, enabling regioselective glycosylation without the need for extensive protection strategies. For limocitrol glycosylation, flavonoid 3-O-glucosyltransferases provide direct access to the 3-glucoside with excellent yields (70-95%).

The development of recombinant glycosyltransferases has revolutionized enzymatic glycosylation, enabling large-scale production of flavonoid glycosides. Engineered Escherichia coli strains expressing appropriate glycosyltransferases and equipped with enhanced UDP-glucose biosynthetic pathways achieve remarkable productivity, with limocitrol 3-glucoside yields exceeding 15 g/L in bioreactor studies.

Non-Leloir glycosyltransferases represent an economically attractive alternative, utilizing sucrose as an inexpensive glycosyl donor. Amylosucrase from Deinococcus geothermalis demonstrates excellent activity toward flavonoid acceptors, achieving 86% yield for luteolin glucoside under optimized conditions. The enzyme exhibits regioselectivity for the 4'-position in most substrates, though modification of reaction conditions can alter selectivity patterns.

Regioselectivity in Glycosylation

Achieving selective 3-O-glycosylation in the presence of multiple hydroxyl groups requires careful consideration of electronic and steric factors. The 3-hydroxyl group in flavonols exhibits enhanced nucleophilicity due to its allylic character and hydrogen bonding with the 4-carbonyl oxygen. This intrinsic reactivity can be exploited to achieve selective glycosylation under mild conditions.

Protection-deprotection strategies enable alternative regioselectivities when direct selective glycosylation proves challenging. Selective protection of hydroxyl groups other than the 3-position using benzyl or silyl groups allows exclusive glycosylation at the desired site. Subsequent deprotection yields the target glycoside with high regioselectivity.

The stereochemistry of glycosidic bond formation depends critically on the choice of glycosyl donor and reaction conditions. β-Glycosides typically predominate due to anomeric effect stabilization and neighboring group participation effects. The use of participating groups such as acetyl esters at the 2-position of the donor ensures high β-selectivity through anchimeric assistance.

Advanced Glycosylation Strategies

Solid-phase glycosylation methodologies have emerged as powerful tools for flavonoid glycoside synthesis, enabling automated synthesis and simplified purification. Polymer-supported glycosyl donors and acceptors facilitate rapid synthesis of glycoside libraries for biological screening. The method proves particularly valuable for preparing diverse glycoside patterns from a common flavonoid core.

One-pot multiple glycosylation strategies enable the synthesis of complex polyglycosides without intermediate purification steps. Sequential addition of different glycosyl donors under carefully controlled conditions allows the construction of disaccharide and oligosaccharide appendages. These methodologies prove essential for preparing naturally occurring complex glycosides such as limocitrol rutinoside derivatives.

Methylation/Demethylation Reactions

The methylation and demethylation of limocitrol represents crucial modifications that dramatically affect its biological activity, metabolic stability, and physicochemical properties. Given limocitrol's structure containing both free hydroxyl groups and existing methoxy substituents, selective methylation and demethylation reactions enable the preparation of diverse analogs with tailored properties.

Methylation Methodologies

Traditional methylation employs methyl iodide or dimethyl sulfate in the presence of strong bases such as potassium carbonate or sodium hydride. These reagents provide high efficiency but suffer from toxicity concerns and harsh reaction conditions that may be incompatible with sensitive functional groups. For limocitrol methylation, careful optimization of base strength and reaction temperature proves essential to prevent decomposition.

Dimethyl carbonate (DMC) has emerged as an environmentally benign alternative for flavonoid methylation. The reaction employs DMC as both solvent and methylating agent, with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as catalyst. This methodology achieves quantitative yields under mild conditions (90°C) while avoiding toxic reagents. The regioselectivity of DMC methylation depends on the intrinsic reactivity of hydroxyl groups, with 7-OH typically exhibiting higher reactivity than 5-OH due to reduced hydrogen bonding.

Enzymatic Methylation

Flavonoid O-methyltransferases (FOMTs) provide exquisite selectivity for methylation reactions, utilizing S-adenosyl-L-methionine as the methyl donor. These enzymes demonstrate remarkable regioselectivity, with different FOMTs exhibiting specificity for distinct hydroxyl positions. For limocitrol modifications, flavonoid 3-O-methyltransferases, 7-O-methyltransferases, and 4'-O-methyltransferases enable selective methylation at specific positions.

Recent advances in enzyme engineering have expanded the substrate scope and improved the efficiency of FOMTs. Site-directed mutagenesis studies have identified key active site residues responsible for substrate binding and regioselectivity. Modification of these residues enables the development of engineered enzymes with altered selectivity patterns and enhanced activity toward non-natural substrates.

Fusion FOMT systems represent a breakthrough in multi-site methylation, enabling one-pot synthesis of dimethoxyflavonoids. Engineered fusion proteins combining different regiospecific FOMTs catalyze sequential methylation reactions, producing 3,7-dimethoxy, 7,4'-dimethoxy, or 4',3-dimethoxy derivatives in single reaction vessels. These systems demonstrate excellent efficiency and eliminate the need for intermediate purification steps.

Selective Demethylation Strategies

Demethylation reactions enable the selective removal of methoxy groups to generate hydroxyl functionality at specific positions. Boron tribromide (BBr3) represents the most widely employed demethylating agent, providing high efficiency under carefully controlled conditions. The reaction proceeds through Lewis acid coordination to the methoxy oxygen, followed by nucleophilic attack by bromide ion. Temperature control proves critical, with reactions typically conducted at -78°C to prevent over-reaction and side product formation.

Aluminum chloride in ethereal solution offers selective demethylation of specific methoxy groups, particularly those at the 5-position in flavonoids. This methodology enables selective deprotection while preserving other methoxy substituents, providing access to partially demethylated analogs. The selectivity arises from the unique coordination environment of the 5-methoxy group with the adjacent carbonyl oxygen.

Boron trichloride in combination with tetrabutylammonium iodide provides an alternative demethylation protocol with enhanced selectivity. The addition of iodide ion modifies the reaction mechanism, enabling milder conditions and improved functional group tolerance. This methodology proves particularly valuable for complex substrates containing multiple methoxy groups with different reactivities.

Microwave-Assisted Methylation/Demethylation

Microwave irradiation has revolutionized methylation and demethylation reactions by enabling rapid heating and enhanced reaction rates. Microwave-assisted methylation using DMC proceeds within minutes rather than hours, while maintaining excellent yields and selectivity. The selective heating mechanism proves particularly advantageous for temperature-sensitive substrates.

Microwave-assisted demethylation employs pyridinium hydrochloride as a mild demethylating agent under microwave conditions. The reaction proceeds rapidly (5-15 minutes) at moderate temperatures (120-150°C), providing selective demethylation with minimal side reactions. This methodology proves especially valuable for large-scale preparations where conventional heating becomes impractical.

Regioselectivity and Mechanistic Considerations

The regioselectivity of methylation and demethylation reactions depends on multiple factors including electronic effects, steric hindrance, and hydrogen bonding patterns. Computational studies have revealed that electron density distribution and orbital accessibility significantly influence reaction rates and selectivity. Hydroxyl groups engaged in strong intramolecular hydrogen bonding exhibit reduced reactivity toward methylating agents.

The development of protecting group strategies enables selective modification of specific positions when direct selective reactions prove challenging. Temporary protection of hydroxyl groups using silyl or benzyl groups allows selective methylation of remaining positions, followed by deprotection to yield the desired products. These strategies prove essential for preparing limocitrol analogs with precise substitution patterns for biological evaluation.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.4

Exact Mass

376.0794

Appearance

Solid powder

Melting Point

221-222°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

113VHU3N34

Other CAS

549-10-0

Wikipedia

Limocitrol

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 02-18-2024
1: Rodríguez-Rivera MP, Lugo-Cervantes E, Winterhalter P, Jerz G. Metabolite profiling of polyphenols in peels of Citrus limetta Risso by combination of preparative high-speed countercurrent chromatography and LC-ESI-MS/MS. Food Chem. 2014 Sep 1;158:139-52. doi: 10.1016/j.foodchem.2014.02.077. Epub 2014 Feb 27. PubMed PMID: 24731325.
2: Manthey JA. Fractionation of orange peel phenols in ultrafiltered molasses and mass balance studies of their antioxidant levels. J Agric Food Chem. 2004 Dec 15;52(25):7586-92. PubMed PMID: 15675808.

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